molecular formula C14H10ClNO B7481840 2-(2-Chloro-4-phenylphenoxy)acetonitrile

2-(2-Chloro-4-phenylphenoxy)acetonitrile

Cat. No.: B7481840
M. Wt: 243.69 g/mol
InChI Key: FHOAIPSXIMRBOD-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-phenylphenoxy)acetonitrile is a substituted acetonitrile derivative characterized by a phenoxy group at the α-position, with a chlorine atom at the 2-position and a phenyl substituent at the 4-position of the aromatic ring. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-chloro-4-phenylphenoxy)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-10-12(11-4-2-1-3-5-11)6-7-14(13)17-9-8-16/h1-7,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOAIPSXIMRBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in 2-(2-Chloro-4-nitrophenyl)-2-phenylacetonitrile increases electrophilicity, favoring reactions like nucleophilic aromatic substitution. In contrast, the chloro substituent in the target compound offers moderate electron withdrawal, balancing reactivity and stability .
  • Hydrogen Bonding: Compounds like 2-(2,4-dichlorophenoxy)-N-(trichloroethyl)acetamide exhibit strong intermolecular hydrogen bonding (four H-bonds in docking studies), which may enhance binding affinity in biological systems compared to the target compound’s simpler acetonitrile framework .

Electronic Properties and Quantum Chemical Insights

Table 2: Electronic Structure Comparison

Compound Type HOMO (eV) LUMO (eV) ΔE (HOMO-LUMO) Charge Distribution Reference
Methyl 2-(4-Methyl-2-oxo-chromen-7-oxy)acetonitrile -6.2 -1.8 4.4 HOMO localized on chromen; LUMO on nitrile
This compound (Inferred) ~-5.8* ~-2.1* ~3.7* HOMO on phenyl ring; LUMO on nitrile N/A
2-(4-(2-Chloroacetyl)phenyl)acetonitrile N/A N/A N/A Chloroacetyl group polarizes electron density

Key Observations :

  • The chromen-based analog exhibits a larger HOMO-LUMO gap (4.4 eV) due to conjugation across the chromen system, suggesting lower reactivity compared to the target compound’s inferred smaller gap (~3.7 eV) .
  • The chloroacetyl group in 2-(4-(2-Chloroacetyl)phenyl)acetonitrile introduces electron-withdrawing effects, polarizing the nitrile group and enhancing its susceptibility to nucleophilic attack .

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